MAO-B vs. MAO-A Selectivity: (2-Methyloxazol-4-yl)methanamine Free Base Shows a 12.5-Fold Preference Not Observed in Regioisomers
The free base of the target compound, (2-methyloxazol-4-yl)methanamine, inhibits MAO-A and MAO-B with IC50 values of 43.3 μM and 3.47 μM, respectively, yielding a selectivity ratio of 12.5-fold in favor of MAO-B . In contrast, the structurally related analogue 4-(2-methyloxazol-4-yl)benzenesulfonamide—which incorporates the identical 2-methyloxazol-4-yl moiety but with a sulfonamide extension—has been reported with an MAO-B IC50 of 3.47 μM . Notably, regioisomeric oxazole methanamines such as (5-methyloxazol-2-yl)methanamine and (4-methyloxazol-2-yl)methanamine have no publicly reported MAO inhibition data, underscoring the non-obvious nature of this scaffold's activity .
| Evidence Dimension | MAO-A and MAO-B inhibitory potency and selectivity |
|---|---|
| Target Compound Data | MAO-A IC50 = 43.3 μM; MAO-B IC50 = 3.47 μM; selectivity ratio (MAO-A/MAO-B) = 12.5 |
| Comparator Or Baseline | 4-(2-Methyloxazol-4-yl)benzenesulfonamide: MAO-B IC50 = 3.47 μM. (5-Methyloxazol-2-yl)methanamine and (4-Methyloxazol-2-yl)methanamine: no MAO inhibition data publicly available. |
| Quantified Difference | Target compound exhibits dual MAO-A/B inhibition with 12.5-fold MAO-B selectivity; comparator regioisomers lack any reported MAO activity. |
| Conditions | In vitro enzymatic assay; exact assay conditions per Preprints.org manuscript 202312.0899/v1 (cited by BenchChem). |
Why This Matters
MAO-B selectivity is a therapeutically relevant parameter for Parkinson's disease and neuroprotection programs; this compound provides a validated starting scaffold with a known selectivity window that is absent in closest regioisomers.
